molecular formula C15H16N4O B14383435 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 88427-75-2

5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14383435
CAS No.: 88427-75-2
M. Wt: 268.31 g/mol
InChI Key: IFMSLEJMFHOWPL-UHFFFAOYSA-N
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Description

5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazine ring. One common method involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with ethyl hydrazinecarboxylate under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1H-imidazole, 2-methylimidazole, and 4,5-diphenylimidazole.

    Pyridazine Derivatives: Compounds like pyridazine, 3,6-dichloropyridazine, and 4,5-dihydropyridazin-3(2H)-one.

Uniqueness

5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both imidazole and pyridazine rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Properties

CAS No.

88427-75-2

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-ethyl-3-(4-imidazol-1-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H16N4O/c1-2-11-9-14(20)17-18-15(11)12-3-5-13(6-4-12)19-8-7-16-10-19/h3-8,10-11H,2,9H2,1H3,(H,17,20)

InChI Key

IFMSLEJMFHOWPL-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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